molecular formula C13H11Cl2NO B13065960 2-(Benzyloxy)-4,5-dichloroaniline

2-(Benzyloxy)-4,5-dichloroaniline

Cat. No.: B13065960
M. Wt: 268.13 g/mol
InChI Key: WFWWJTGETSTQMY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,5-dichloroaniline is a chlorinated aromatic amine characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 2-position and chlorine atoms at the 4- and 5-positions of the aniline ring. This compound serves as a critical intermediate in synthesizing polychlorinated dibenzofurans (PCDFs) and other agrochemical derivatives . Its structural features, including electron-withdrawing chlorine atoms and the bulky benzyloxy group, influence its reactivity, solubility, and environmental persistence.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

4,5-dichloro-2-phenylmethoxyaniline

InChI

InChI=1S/C13H11Cl2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

WFWWJTGETSTQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4,5-dichloroaniline typically involves the reaction of 4,5-dichloroaniline with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or toluene. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution of the chlorine atom by the benzyl group .

Industrial Production Methods

Industrial production methods for 2-(Benzyloxy)-4,5-dichloroaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-4,5-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(Benzyloxy)-4,5-dichloroaniline with structurally related dichloroaniline derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Applications/Notes
2-(Benzyloxy)-4,5-dichloroaniline 2-OBz, 4-Cl, 5-Cl C₁₃H₁₁Cl₂NO 268.1 ~3.8 (estimated) Intermediate for PCDFs
3,4-Dichloroaniline (3,4-DCA) 3-Cl, 4-Cl C₆H₅Cl₂N 162.0 2.3 Metabolite of phenylurea herbicides
3,5-Dichloroaniline (3,5-DCA) 3-Cl, 5-Cl C₆H₅Cl₂N 162.0 2.9 Vinclozolin metabolite; poor recovery in QuEChERS
2-(2,4-Dichlorophenoxy)-4,5-dichloroaniline 2-O(2,4-Cl₂C₆H₃), 4-Cl, 5-Cl C₁₂H₇Cl₄NO 327.0 ~4.1 Precursor to 4-substituted PCDFs

<sup>a</sup>logP values are experimental or estimated via computational methods.

Key Observations:

  • Substituent Effects : The benzyloxy group in 2-(Benzyloxy)-4,5-dichloroaniline increases steric hindrance and lipophilicity compared to unsubstituted dichloroanilines (e.g., 3,4-DCA), which lack bulky groups. This enhances its persistence in lipid-rich environments .
  • Chlorine Positioning : Unlike 3,4-DCA and 3,5-DCA, the 4,5-dichloro configuration in the target compound may reduce microbial degradation rates, as observed in studies where 3,4-DCA was fully mineralized by Alcaligenes faecalis .

Environmental and Analytical Behavior

  • 3,4-DCA and 3,5-DCA: These compounds exhibit high environmental mobility due to lower molecular weights and moderate logP values. 3,5-DCA shows poor recovery (~70%) in QuEChERS-based pesticide residue analyses, attributed to adsorption on C18 SPE cartridges .
  • 2-(Benzyloxy)-4,5-dichloroaniline : The benzyloxy group likely reduces water solubility, increasing adsorption to organic matter in soil. Its use in synthesizing PCDFs raises concerns about secondary pollution, as PCDFs are persistent organic pollutants (POPs) .

Research Findings and Challenges

  • Biodegradation : 3,4-DCA is susceptible to bacterial degradation (e.g., A. faecalis mineralizes it via oxidative deamination ), whereas 2-(Benzyloxy)-4,5-dichloroaniline’s stability necessitates advanced remediation strategies.
  • Analytical Limitations : 3,5-DCA’s inconsistent recovery in multi-residue methods highlights the need for optimized extraction protocols, while the complexity of 2-(Benzyloxy)-4,5-dichloroaniline-derived PCDFs demands high-resolution GC-MS for accurate identification .

Notes

  • Synthetic Caution : Cyclization of 2-(Benzyloxy)-4,5-dichloroaniline may produce unintended PCDF isomers (e.g., 2,3,9-triCDBF instead of 2,3,7-triCDBF), emphasizing the need for precise reaction control .
  • Environmental Impact : The persistence and toxicity of PCDFs derived from this compound warrant strict regulatory oversight during industrial synthesis .

Biological Activity

2-(Benzyloxy)-4,5-dichloroaniline is an organic compound characterized by its unique structural features, including a benzyloxy group and dichloro substituents on an aniline framework. Its chemical formula is C13_{13}H10_{10}Cl2_2N O, which indicates the presence of two chlorine atoms and a nitrogen atom within its structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that 2-(benzyloxy)-4,5-dichloroaniline exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the compound's effectiveness against Mycobacterium tuberculosis has been highlighted in structure-activity relationship (SAR) studies, where modifications to the aniline structure affected the inhibitory potency against bacterial enzymes .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, derivatives of similar compounds have been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in purine nucleotide biosynthesis in M. tuberculosis. The minimum inhibitory concentrations (MIC) of related compounds were reported to be as low as 1 μM .

Toxicological Profile

The toxicological profile of 2-(benzyloxy)-4,5-dichloroaniline is crucial for understanding its safety and efficacy. Preliminary assessments indicate that while some dichloroaniline derivatives exhibit cytotoxicity, the specific effects of this compound require further investigation to establish safety thresholds and potential side effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(benzyloxy)-4,5-dichloroaniline, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
2-(Benzyloxy)-4-chloroanilineOne chlorine atomModerate antimicrobial activity
3-(Benzyloxy)-4,5-dichloroanilineChlorine atoms at different positionsEnhanced reactivity and potential MAO-B inhibition
2-(Methoxy)-4,5-dichloroanilineMethoxy group instead of benzyloxyAltered solubility; potential neuroprotective effects
2-(Benzyloxy)-3,5-dichloroanilineDifferent dichloro substitutionVaries in biological activity

This comparative analysis highlights how variations in substituents can lead to significant differences in biological properties and activities.

Case Studies and Research Findings

  • Antibacterial Activity : A study focusing on the synthesis and evaluation of dichloroaniline derivatives found that modifications could enhance antibacterial properties against M. tuberculosis. The ability to inhibit IMPDH was particularly noted as a promising target for drug development .
  • Neuroprotective Agents : Research into related benzyloxy compounds has yielded promising results regarding MAO-B inhibition and antioxidant activities. Such findings suggest that structural modifications could lead to new therapeutic agents for neurodegenerative diseases .
  • Toxicity Assessments : Toxicological evaluations have indicated varying levels of cytotoxicity among dichloroaniline derivatives. Understanding these profiles is critical for advancing compounds towards clinical applications.

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